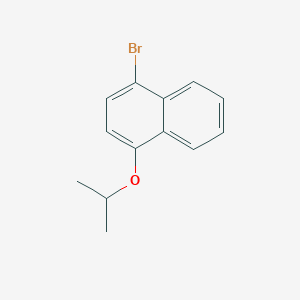
1-Bromo-4-isopropoxynaphthalene
Vue d'ensemble
Description
1-Bromo-4-isopropoxynaphthalene is an organic compound with the molecular formula C13H13BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an isopropoxy group at the fourth position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .
Méthodes De Préparation
1-Bromo-4-isopropoxynaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 4-isopropoxynaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often optimize reaction conditions, including temperature, pressure, and reagent concentrations, to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
1-Bromo-4-isopropoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide (LDA).
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide yield 4-isopropoxynaphthalene, while oxidation reactions with potassium permanganate produce 4-isopropoxybenzaldehyde .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 1-Bromo-4-isopropoxynaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. This process involves the formation of a transition state where the nucleophile attacks the carbon atom bonded to the bromine, leading to the release of bromide ion .
In oxidation reactions, the isopropoxy group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent. This process involves the formation of an intermediate where the oxygen atoms are added to the carbon atom, resulting in the formation of a carbonyl compound .
Comparaison Avec Des Composés Similaires
1-Bromo-4-isopropoxynaphthalene can be compared with other brominated naphthalene derivatives, such as:
1-Bromo-2-isopropoxynaphthalene: Similar in structure but with the isopropoxy group at the second position.
1-Bromo-4-methoxynaphthalene: Contains a methoxy group instead of an isopropoxy group.
1-Bromo-4-ethoxynaphthalene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropoxy group, which imparts distinct reactivity and applications compared to its analogs .
Propriétés
IUPAC Name |
1-bromo-4-propan-2-yloxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c1-9(2)15-13-8-7-12(14)10-5-3-4-6-11(10)13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMHRFXDFPTMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















